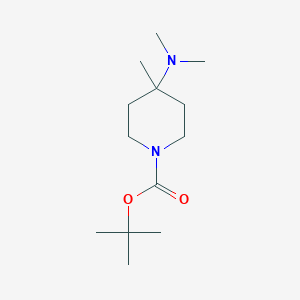

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is described, highlighting methods that may be applicable to the synthesis of tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate . Additionally, the generation of an N-tert-butyl group on a piperidine ring through the reaction of a dimethyliminium salt with methylmagnesium chloride provides insight into potential synthetic routes for introducing tert-butyl groups onto nitrogen atoms .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be influenced by the presence of substituents. For example, the crystal and molecular structure of a related compound, 4-tert-butyl-4-hydroxy-1,2,2,6,6-pentamethylpiperidine, was determined to exist in a chair conformation in the solid state, with van der Waals interactions hindering the formation of intermolecular hydrogen bonds due to bulky substituents . This information can be extrapolated to suggest that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate may also exhibit a chair conformation and similar steric effects.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were reacted with L-selectride to yield hydroxypiperidine carboxylates, demonstrating the reactivity of the piperidine ring towards reduction reactions . This suggests that tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate could potentially undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can affect properties such as solubility and boiling point. For example, the study of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives showed that intramolecular hydrogen bonds can contribute to the solution behavior of these compounds . Additionally, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate and its high yield suggests that the tert-butyl group does not hinder certain synthetic transformations, which could be relevant for the tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a notable compound with biological activity (Zhao, Guo, Lan, & Xu, 2017).

Role in Esterification Processes

This compound plays a critical role in the esterification of carboxylic acids. A specific example is its use in the synthesis of tert-butyl ethyl fumarate, demonstrating its versatility in chemical reactions (Neises & Steglich, 2003).

Intermediate in Novel Protein Kinase Inhibitors

It acts as a key intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This showcases its importance in the development of new pharmacological agents (Xin-zhi, 2011).

Use in Chiral Auxiliary Synthesis

This compound is utilized in the preparation of chiral auxiliaries and as a chiral building block in peptide synthesis, demonstrating its utility in stereochemical applications (Studer, Hintermann, & Seebach, 1995).

Synthesis of Polydentate Chiral Amino Alcohol

It is also used in the synthesis of polydentate chiral amino alcohol from L-phenyl glycine, highlighting its application in the creation of complex organic molecules (Jun, 2011).

Activation of Carboxylic Acids

This compound is involved in the activation of carboxylic acids by pyrocarbonates, playing a significant role in the synthesis of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).

Synthesis of Small Molecule Anticancer Drugs

It is an important intermediate in the synthesis of small molecule anticancer drugs, underscoring its potential in drug development (Zhang, Ye, Xu, & Xu, 2018).

Eigenschaften

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTLWLJLRCXHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)